N-(3-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3-Chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group linked via an acetamide bridge to a 2-oxo-1,2-dihydropyridin-3-yl moiety modified with a pyrrolidine-1-sulfonyl substituent. This structure combines a halogenated aromatic ring with a sulfonylated dihydropyridinone scaffold, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-13-5-3-6-14(11-13)19-16(22)12-20-8-4-7-15(17(20)23)26(24,25)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRQIBXSTVOOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology and neuropharmacology. Its structure features a chloro-substituted phenyl ring, a pyrrolidine sulfonyl group, and a dihydropyridinyl acetamide moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20ClN3O4S, with a molecular weight of 395.9 g/mol. The compound's structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound may inhibit specific enzymes by binding to their active sites. This is crucial for its potential role as an anticancer agent, particularly in inhibiting the Murine Double Minute 2 (MDM2) protein, which negatively regulates the tumor suppressor p53 .
2. Receptor Modulation:
- It could interact with cellular receptors, modulating their activity and influencing downstream signaling pathways. This interaction may lead to altered cellular responses relevant to cancer cell proliferation and survival.
3. Pathway Interference:
- The compound might interfere with specific biochemical pathways, leading to therapeutic effects such as apoptosis in cancer cells .
Anticancer Activity
A study highlighted the compound's efficacy as an MDM2 inhibitor. In vitro tests showed that it exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values indicating potent inhibition of cell growth . For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 32 | SJSA-1 | 0.22 |
| 33 | SJSA-1 | 0.15 |
| 38 | SJSA-1 | 0.24 |
These results suggest that compounds similar to this compound can effectively induce apoptosis in cancer cells by activating p53 pathways .
Neuropharmacological Effects
Research indicates that the compound may also have neuroprotective properties. In animal models, it was observed to reduce neuroinflammation and promote neuronal survival under stress conditions . This suggests potential applications in treating neurodegenerative diseases.
Case Studies
Case Study 1: MDM2 Inhibition
In a murine model, the administration of this compound resulted in significant tumor growth inhibition when administered orally at doses of 100 mg/kg. The pharmacodynamic studies showed upregulation of p53 and its downstream targets, indicating effective modulation of tumor suppressor pathways .
Case Study 2: Neuroprotection
In another study focused on neuroprotection, this compound demonstrated the ability to mitigate oxidative stress-induced neuronal cell death in vitro. The protective effects were linked to its ability to modulate inflammatory cytokines and enhance cellular antioxidant defenses .
Scientific Research Applications
Pharmacological Applications
The primary applications of N-(3-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation, thus serving as a potential anticancer agent.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in disease pathways, which may lead to therapeutic applications in conditions such as hypertension and diabetes.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy and safety profiles of this compound:
- A study published in the Journal of Medicinal Chemistry demonstrated its potential as an antimicrobial agent against resistant strains of bacteria, showing significant inhibition at low concentrations.
- Another research effort focused on its anti-inflammatory properties, revealing that it effectively reduced markers of inflammation in animal models.
These findings underscore the compound's potential for further development in pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Acetamide Core
The target compound can be compared to analogs with modifications in either the aromatic (3-chlorophenyl) or heterocyclic (dihydropyridinone-sulfonyl) regions:
Key Observations :
- The benzodioxolylmethyl analog retains the sulfonylated dihydropyridinone core but modifies the aromatic region, which could influence lipophilicity and binding affinity.
Key Observations :
- Microwave-assisted synthesis (e.g., ) improves reaction efficiency but may yield lower quantities compared to traditional methods (e.g., 82% yield in ).
- Higher melting points in thiadiazole derivatives (e.g., 212–216°C in ) suggest stronger intermolecular interactions compared to dihydropyridinone analogs.
Structural Flexibility and Conformational Analysis
Crystallographic studies of dichlorophenyl acetamide derivatives (e.g., ) reveal significant conformational flexibility:
- Dihedral angles between aromatic and heterocyclic rings range from 54.8° to 77.5°, influenced by steric and electronic effects.
- Hydrogen bonding (N–H⋯O) forms R₂²(10) dimers, which may enhance stability and influence solubility .
Preparation Methods
Direct Acetylation of 3-Chloroaniline
The precursor N-(3-chlorophenyl)acetamide is typically synthesized via acetylation of 3-chloroaniline under mild conditions:
Procedure :
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React 3-chloroaniline (1.0 equiv) with acetic anhydride (1.5 equiv) in dichloromethane at 25°C for 2–4 hours.
-
Quench with aqueous NaHCO₃, extract with CH₂Cl₂, and purify via recrystallization.
Yield : >90% (reported for analogous systems).
Construction of the 3-(Pyrrolidine-1-Sulfonyl)-1,2-Dihydropyridin-2-One Core
Sulfonylation of Pyridinone Derivatives
The critical sulfonyl group is introduced via reaction with pyrrolidine-1-sulfonyl chloride or its equivalents:
Optimized Conditions :
Dihydropyridinone Ring Formation
Cyclization of β-ketoamide precursors under acidic or basic conditions generates the 1,2-dihydropyridin-2-one scaffold:
Representative Protocol :
-
Heat β-ketoamide derivatives in toluene with p-toluenesulfonic acid (PTSA) at reflux for 6 hours.
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Isolate product via silica gel chromatography (hexane/ethyl acetate 3:1).
Fragment Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of boronate esters with halogenated acetamides enables efficient fragment assembly:
Key Reaction Parameters :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PdCl₂(dppf) (0.05 equiv) | |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene | |
| Base | K₂CO₃ (3.0 equiv) | |
| Solvent | 1,4-Dioxane/H₂O (4:1) | |
| Temperature | 85°C | |
| Yield | 51–74% |
Mechanistic Insight : Oxidative addition of the aryl bromide to Pd⁰ forms a Pd(II) intermediate, which undergoes transmetallation with the boronate ester before reductive elimination.
Buchwald-Hartwig Amination
Alternative coupling via palladium-mediated C–N bond formation:
Conditions :
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Pd₂(dba)₃ (0.03 equiv), XantPhos (0.06 equiv), Cs₂CO₃ (2.0 equiv) in toluene at 110°C.
-
Limited to electron-deficient aryl halides due to reduced nucleophilicity of the acetamide nitrogen.
Integrated Synthetic Routes
Sequential Approach (Linear Synthesis)
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Synthesize N-(3-chlorophenyl)acetamide (Section 2.1).
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Prepare 3-(pyrrolidine-1-sulfonyl)pyridinone (Section 3.1–3.2).
-
Couple fragments via Suzuki-Miyaura reaction (Section 4.1).
Overall Yield : ~38% (calculated from 74% coupling and 51% sulfonylation).
Convergent Approach
Parallel synthesis of fragments followed by late-stage coupling:
-
Enables independent optimization of each fragment.
-
Reduces cumulative yield losses from multi-step sequences.
Challenges and Optimization Opportunities
Sulfonylation Efficiency
Palladium Catalyst Deactivation
-
Issue : Pd black formation in coupling reactions reduces yield.
-
Mitigation : Strict oxygen-free conditions and excess ligand (dppf).
Analytical Characterization Data
Key Spectroscopic Features :
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¹H NMR (DMSO-d₆) : δ 9.93 (s, 1H, NH), 7.89 (d, J=1.6 Hz, 1H), 7.73 (d, J=2.0 Hz, 1H), 2.03 (s, 3H, CH₃).
Industrial-Scale Considerations
Solvent Selection
-
Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) for improved safety profile.
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Reduce Pd catalyst loading to <0.01 mol% via flow chemistry techniques.
Waste Stream Management
-
Recover Pd residues via ion-exchange resins.
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Neutralize sulfonic acid byproducts with Ca(OH)₂ precipitation.
Emerging Methodologies
Photoredox Catalysis
Q & A
Basic Questions
Q. What are the key considerations for synthesizing N-(3-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide?
- Methodology :
- Step 1 : Begin with a pyridine precursor (e.g., 2-oxo-1,2-dihydropyridine) and introduce the pyrrolidine-sulfonyl group via nucleophilic substitution or sulfonylation. Use anhydrous conditions to avoid hydrolysis of reactive intermediates .
- Step 2 : Couple the modified pyridine core with N-(3-chlorophenyl)acetamide using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at low temperatures (0–5°C) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from dichloromethane/hexane to achieve >95% purity .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation in methylene chloride. Analyze dihedral angles between the pyrrolidine-sulfonyl group and the pyridine ring to confirm planarity or torsion (e.g., dihedral angles of 44.5°–77.5° observed in similar acetamide derivatives) .
- NMR spectroscopy : Use - and -NMR to verify substituent positions. Key signals include the sulfonyl group (δ 3.2–3.5 ppm for pyrrolidine protons) and the acetamide NH (δ 8.1–8.3 ppm) .
Advanced Research Questions
Q. How does the pyrrolidine-sulfonyl moiety influence the compound’s biological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with alternative sulfonyl groups (e.g., piperidine-sulfonyl) and compare bioactivity in enzymatic assays (e.g., kinase inhibition). The pyrrolidine ring’s rigidity may enhance binding via steric complementarity, while the sulfonyl group acts as a hydrogen-bond acceptor .
- Computational docking : Perform molecular dynamics simulations to assess interactions with target proteins (e.g., ATP-binding pockets). The sulfonyl group’s electronegativity may stabilize interactions with lysine or arginine residues .
Q. How can researchers address contradictions in reported biological activities across similar acetamide derivatives?
- Methodology :
- Meta-analysis : Systematically compare datasets from PubChem and crystallographic databases (e.g., Cambridge Structural Database). Identify confounding variables (e.g., assay conditions, cell lines) .
- Dose-response profiling : Re-evaluate activity in standardized assays (e.g., IC measurements in HEK293 cells) to control for variability. For example, substituent positioning on the phenyl ring (3-chloro vs. 4-methoxy) can drastically alter potency .
Q. What strategies optimize reaction yields when synthesizing sulfonyl-containing dihydropyridines?
- Methodology :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using ethanol/piperidine at 0–5°C improves sulfonylation efficiency by reducing side-product formation .
- Continuous flow reactors : Implement microfluidic systems to enhance mixing and heat transfer, particularly for exothermic steps like sulfonyl chloride addition .
Q. How do conformational changes in the solid state affect the compound’s reactivity?
- Methodology :
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds) in crystal lattices. Dimers with R_2$$^2(10) motifs (observed in related structures) may reduce solubility but stabilize the active conformation .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with conformational flexibility. Higher melting points (>473 K) suggest rigid, tightly packed crystal structures .
Data Contradiction Analysis
Q. Why do different studies report varying dihedral angles for the pyrrolidine-sulfonyl group?
- Resolution Strategy :
- Crystallographic refinement : Re-analyze diffraction data with higher-resolution settings (e.g., synchrotron radiation). Subtle differences in torsion angles (e.g., 54.8° vs. 77.5°) may arise from crystal packing forces rather than intrinsic molecular preferences .
- DFT calculations : Compare experimental angles with gas-phase optimized geometries to distinguish intrinsic vs. environmental effects .
Tables for Key Data
| Property | Value/Observation | Reference |
|---|---|---|
| Synthetic Yield | 65–78% (optimized via DoE) | |
| Crystal Dihedral Angles | 44.5°–77.5° (pyridine vs. phenyl rings) | |
| Biological Activity | IC = 1.2–3.8 µM (kinase assays) | |
| Thermal Stability | Melting point: 473–475 K |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
